molecular formula C8H8INO3 B8586668 Methyl 3-amino-5-hydroxy-4-iodobenzoate

Methyl 3-amino-5-hydroxy-4-iodobenzoate

Cat. No.: B8586668
M. Wt: 293.06 g/mol
InChI Key: ZLPHGDLDEVBSRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-5-hydroxy-4-iodobenzoate is a chemical compound widely used in various scientific experiments due to its unique properties. It is an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields. The compound’s molecular formula is C8H8INO3, and it is known for its distinctive structure, which includes an amino group, a hydroxy group, and an iodine atom attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-hydroxy-4-iodobenzoate typically involves the iodination of methyl 3-amino-5-hydroxybenzoate. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-hydroxy-4-iodobenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of methyl 3-amino-5-oxo-4-iodobenzoate.

    Reduction: Formation of methyl 3-amino-5-hydroxy-4-aminobenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-5-hydroxy-4-iodobenzoate is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-hydroxy-4-iodobenzoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can modify proteins or nucleic acids. The hydroxy and amino groups play a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-iodobenzoate: Lacks the hydroxy group, making it less reactive in certain chemical reactions.

    Methyl 3-hydroxy-4-iodobenzoate: Lacks the amino group, affecting its ability to participate in nucleophilic substitution reactions.

    Methyl 3-amino-5-hydroxybenzoate: Lacks the iodine atom, reducing its utility in halogenation reactions.

Uniqueness

Methyl 3-amino-5-hydroxy-4-iodobenzoate is unique due to the presence of both the hydroxy and amino groups along with the iodine atom. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H8INO3

Molecular Weight

293.06 g/mol

IUPAC Name

methyl 3-amino-5-hydroxy-4-iodobenzoate

InChI

InChI=1S/C8H8INO3/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3,11H,10H2,1H3

InChI Key

ZLPHGDLDEVBSRZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)O)I)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-amino-5-hydroxy-4-iodo-benzoic acid (0.20 g, 0.72 mmol) in methanol (5 mL) was added conc. sulfuric acid (0.20 mL, 0.035 g, 0.36 mmol) and the reaction mixture heated to reflux. After 2 h, the reaction mixture was poured on ice, the pH adjusted to 9 by addition of a sat. solution of sodium hydrogencarbonate and extracted with ethyl acetate (2×50 mL). The combined organic phases were dried over MgSO4, concentrated by evaporation under reduced pressure and the crude material purified with column chromatography on silica eluting with hexane/ethyl acetate (1:1) providing 0.07 g (33%) of the title compound.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
33%

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